2-Butanamido-3,5-dichlorobenzoic acid
Overview
Description
“2-Butanamido-3,5-dichlorobenzoic acid” is a chemical compound with the molecular formula C11H11Cl2NO3 and a molecular weight of 276.12 . It is also known by its IUPAC name, 2-(butyrylamino)-3,5-dichlorobenzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11Cl2NO3/c1-2-3-9(15)14-10-7(11(16)17)4-6(12)5-8(10)13/h4-5H,2-3H2,1H3,(H,14,15)(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Catalysis and Synthesis
One study highlights the use of ionic liquids, such as butyl-3-methylimidazolium chloroaluminate, as alternative catalysts in chemical reactions. These ionic liquids serve dual roles as solvents and Lewis acid catalysts, offering efficient routes for synthesizing coumarin derivatives through Pechmann condensation, demonstrating a drastically reduced reaction time even at ambient conditions (Potdar, Salunkhe, & Mohile, 2001).
Biodegradation
Research into the biodegradation of persistent toxic chemicals, such as synthetic herbicides like 2,4,5-trichlorophenoxyacetic acid (Agent Orange), has led to the development of bacterial strains capable of completely degrading these compounds by using them as their sole carbon source. This advancement is attributed to the technique of plasmid-assisted molecular breeding, which has significant implications for environmental cleanup efforts (Kellogg, Chatterjee, & Chakrabarty, 1981).
Green Chemistry and Solvent Properties
Another study explores the physicochemical properties of 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) as a green solvent. This ionic liquid's unique properties, including its partition coefficients and solvation potential, were examined, providing insights into its application in extracting and separating compounds with varying functionalities, including organic acids and bases (Carda‐Broch, Berthod, & Armstrong, 2003).
Environmental and Toxicological Studies
The environmental and toxicological aspects of related chemicals, such as 2,4-D herbicide, have been the subject of extensive research. A scientometric review on the toxicity of 2,4-D herbicide outlines global trends and research gaps, highlighting the importance of further investigations into its impact on health and the environment (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Reactions in Ionic Liquids
Fries rearrangement reactions of phenyl benzoates in ionic melts such as 1-butyl-3-methylimidazolium chloroaluminate showcase the potential of ionic liquids in facilitating chemical transformations. This process benefits from the ionic liquid's role as both a solvent and a Lewis acid catalyst, achieving good yields and high selectivity in an unconventional solvent system (Harjani, Nara, & Salunkhe, 2001).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
The primary targets of 2-Butanamido-3,5-dichlorobenzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
Like other benzoic acid derivatives, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability .
Properties
IUPAC Name |
2-(butanoylamino)-3,5-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-2-3-9(15)14-10-7(11(16)17)4-6(12)5-8(10)13/h4-5H,2-3H2,1H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAELTMHMRVREIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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